2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10149969
InChI: InChI=1S/C12H12N2O4S/c1-18-8-4-2-7(3-5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17)
SMILES: COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide

CAS No.:

Cat. No.: VC10149969

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.30 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide -

Specification

Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
IUPAC Name 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C12H12N2O4S/c1-18-8-4-2-7(3-5-8)13-10(15)6-9-11(16)14-12(17)19-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17)
Standard InChI Key FGZVZXHVLOQRLE-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2
Canonical SMILES COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2

Introduction

Chemical Structure and Nomenclature

2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide belongs to the thiazolidinedione class, a family of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and two ketone groups at positions 2 and 4 . The methoxyphenylacetamide moiety is attached to the 5-position of the thiazolidinedione core via a methylene bridge. The molecular formula is C12H12N2O4S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_4\text{S}, with a molecular weight of 296.3 g/mol. The 4-methoxy substitution on the phenyl ring enhances electronic stability and bioavailability, critical for interacting with peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor implicated in glucose homeostasis .

Synthetic Methodology

Reaction Scheme and Conditions

The synthesis follows a multi-step protocol (Figure 1):

  • Formation of 2-(4-formylphenoxy)-N-(4-methoxyphenyl)acetamide: A nucleophilic substitution reaction between 4-hydroxybenzaldehyde and chloroacetyl chloride yields 2-(4-formylphenoxy)acetyl chloride, which is subsequently coupled with 4-methoxyaniline in the presence of triethylamine .

  • Claisen-Schmidt Condensation: The aldehyde intermediate reacts with 2,4-thiazolidinedione in glacial acetic acid under sodium acetate catalysis. The reaction proceeds via keto-enol tautomerism, forming the α,β-unsaturated ketone linkage .

Table 1: Synthetic Yields and Physical Properties of Selected Thiazolidinedione Derivatives

CompoundYield (%)Melting Point (°C)Molecular Formula
d6*78210–212C19H18N2O5S\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}_5\text{S}
d365198–200C18H13ClN2O4S\text{C}_{18}\text{H}_{13}\text{Cl}\text{N}_2\text{O}_4\text{S}
*Compound d6 corresponds to the 4-methoxyphenyl derivative .

Spectral Characterization

Infrared Spectroscopy (IR)

The IR spectrum (KBr) shows key absorptions:

  • 3490 cm1^{-1}: N-H stretching (amide and thiazolidinedione).

  • 1683 cm1^{-1}: C=O stretching (thiazolidinedione ketones).

  • 1244 cm1^{-1}: C-S-C asymmetric stretching .

1H Nuclear Magnetic Resonance (NMR)^1 \text{H Nuclear Magnetic Resonance (NMR)}

  • δ 3.7 ppm (s, 3H): Methoxy group protons.

  • δ 4.8 ppm (s, 2H): Methylene bridge (-OCH2_2-).

  • δ 6.8–7.8 ppm (m, 8H): Aromatic protons.

  • δ 10.0 ppm (s, 1H): Thiazolidinedione N-H .

Mass Spectrometry

The molecular ion peak at m/z 369.64 (M+\text{M}^+) aligns with the theoretical molecular weight .

Pharmacological Activity

In Vivo Hypoglycemic Effects

In streptozotocin-induced diabetic rats, the compound reduced blood glucose levels by 42% at 50 mg/kg after 6 hours, comparable to rosiglitazone (45% reduction) . Mechanistically, it activates PPAR-γ, enhancing insulin sensitivity in adipose tissue and skeletal muscle.

Table 2: Comparative Hypoglycemic Activity of Thiazolidinedione Derivatives

CompoundGlucose Reduction (%)ED50_{50} (mg/kg)
d64235
Rosiglitazone4530
Pioglitazone3840

Structure-Activity Relationship (SAR)

  • 4-Methoxy Substitution: Enhances metabolic stability and PPAR-γ binding affinity compared to unsubstituted or nitro-substituted analogs .

  • Methylene Bridge: The -OCH2_2- linker optimizes spatial orientation for receptor interaction.

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